![molecular formula C14H17N5S B5561502 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)
5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Description
The introduction of "5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine" would likely involve discussions on the broader class of pyrazolo[1,5-a]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, which are known for their potential pharmacological activities. These compounds are synthesized through various methods, including one-pot multi-component reactions, and are studied for their molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, cyclization, and substitutions. For example, compounds have been synthesized through reactions involving amino-thiazoles, ethyl cyanoacetate, and further transformed into fused heterocyclic systems via reactions with various reagents (Youssef et al., 2013).
Molecular Structure Analysis
Molecular structures of related compounds have been determined through analytical and spectral data, including NMR, IR, and X-ray crystallography. For instance, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were established, highlighting intramolecular N-H...O bonds (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds involve transformations via nitration, chlorination, amination, and cyclization to yield new heterocyclic systems with potential antimicrobial, antifungal, and anti-inflammatory activities (El‐Emary et al., 2021).
Physical Properties Analysis
The synthesis and structural elucidation of compounds similar to the target molecule often involve the study of their physical properties through spectral and crystallographic analysis. However, specific details on the physical properties of "5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine" are not provided in the available literature.
Chemical Properties Analysis
Chemical properties of heterocyclic compounds in this class include their reactivity towards various chemical reagents, leading to the formation of new compounds with diverse biological activities. The chemical properties are characterized by their functional groups, substitution patterns, and the presence of intramolecular hydrogen bonds that influence their biological activities (Titi et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of pyrazole derivatives, including structural analogs to 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. Studies have shown that these compounds can be synthesized through various methods, including microwave irradiative cyclocondensation and multi-component condensations. These processes often yield compounds with potential antitumor, antifungal, and antibacterial activities due to the presence of specific pharmacophore sites (Titi et al., 2020), (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities
Derivatives of 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine have been evaluated for their antimicrobial and anticancer properties. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin have shown significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Khobragade et al., 2010). Furthermore, some derivatives have demonstrated promising anticancer activities, suggesting their potential for development into therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Activity
Research into the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives has shown that these compounds exhibit potent in vitro growth inhibition against Mycobacterium tuberculosis. This suggests their potential use in developing new treatments for tuberculosis (Sutherland et al., 2022).
Enzyme Inhibition and Activation
Compounds related to 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to inhibit enzymes or act as activators for specific biological pathways. For example, some derivatives have been synthesized and evaluated as glucokinase (GK) activators, showing significant efficacy in lowering glucose levels in mice after oral glucose loading, indicating their potential as hypoglycemic agents (Song et al., 2011).
properties
IUPAC Name |
5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-3-11-8-13(19-12(18-11)4-7-16-19)15-6-5-14-17-10(2)9-20-14/h4,7-9,15H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPGRFJGGNBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)NCCC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
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